

An In-depth Technical Guide to Chloromethanol (CAS Number: 15454-33-8)

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Compound of Interest

Compound Name: Chloromethanol

Cat. No.: B13452849

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: **Chloromethanol** is a highly reactive and potentially hazardous chemical. All handling and experimental procedures should be conducted by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment. The information provided herein is for research and informational purposes only.

Introduction

Chloromethanol (CH_3ClO), also known by its CAS number 15454-33-8, is a simple, halogenated alcohol.^[1] It is recognized as a highly reactive chemical intermediate in various organic syntheses, including the production of pharmaceuticals, pesticides, and dyes.^[1] Due to its inherent instability, comprehensive experimental data on its properties are scarce in publicly available literature. This guide consolidates the available information and provides inferred properties and experimental protocols based on analogous compounds.

Physicochemical Properties

Quantitative experimental data for **chloromethanol** is limited. The following table summarizes available and predicted physicochemical properties. For comparison, data for the related and more stable compound, 2-chloroethanol, is also provided where available.

Property	Chloromethanol (CAS: 15454-33-8)	2-Chloroethanol (CAS: 107-07-3)
Molecular Formula	CH ₃ ClO	C ₂ H ₅ ClO
Molecular Weight	66.49 g/mol [1]	80.51 g/mol [2]
Appearance	Colorless liquid (predicted)[1]	Colorless liquid[2]
Odor	Sharp, pungent (predicted)[1]	Faint, ether-like[3]
Boiling Point	N/A	127-131 °C[2]
Melting Point	N/A	-62.6 °C[2]
Density	N/A	1.201 g/mL[2]
Solubility in Water	Miscible (predicted)	Miscible[2]
Flash Point	N/A	55 °C[4]

Synthesis and Reactivity

Chloromethanol is a reactive intermediate and is often generated in situ for subsequent reactions. Its high reactivity stems from the presence of both a hydroxyl group and a labile chlorine atom on the same carbon.

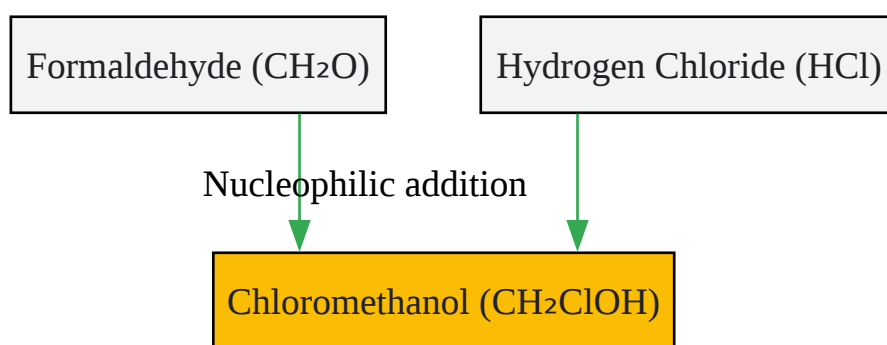
Synthesis

A plausible method for the synthesis of **chloromethanol** is the reaction of formaldehyde with hydrogen chloride. This is analogous to the industrial synthesis of chloromethyl methyl ether.[5]
[6]

Proposed Experimental Protocol: Synthesis of **Chloromethanol**

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a reflux condenser connected to a gas trap (to neutralize excess HCl), place a solution of formaldehyde in an anhydrous solvent (e.g., diethyl ether or dichloromethane).

- **Reagent Addition:** Cool the flask in an ice bath to 0 °C. Bubble anhydrous hydrogen chloride gas through the stirred solution.
- **Reaction Monitoring:** The progress of the reaction can be monitored by taking aliquots and analyzing them by GC-MS to detect the formation of **chloromethanol**.
- **Work-up (Caution):** Due to its instability, isolation of pure **chloromethanol** is challenging. The resulting solution is typically used directly in subsequent reactions. Any work-up should be performed at low temperatures and under anhydrous conditions.



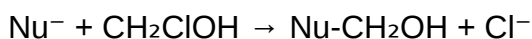
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Caption: Proposed synthesis of **chloromethanol**.

Reactivity

Chloromethanol is an excellent electrophile and is expected to undergo nucleophilic substitution reactions, likely via an S_N2 mechanism, similar to other primary alkyl halides like chloromethane.^{[7][8][9]}

General Reaction with Nucleophiles:

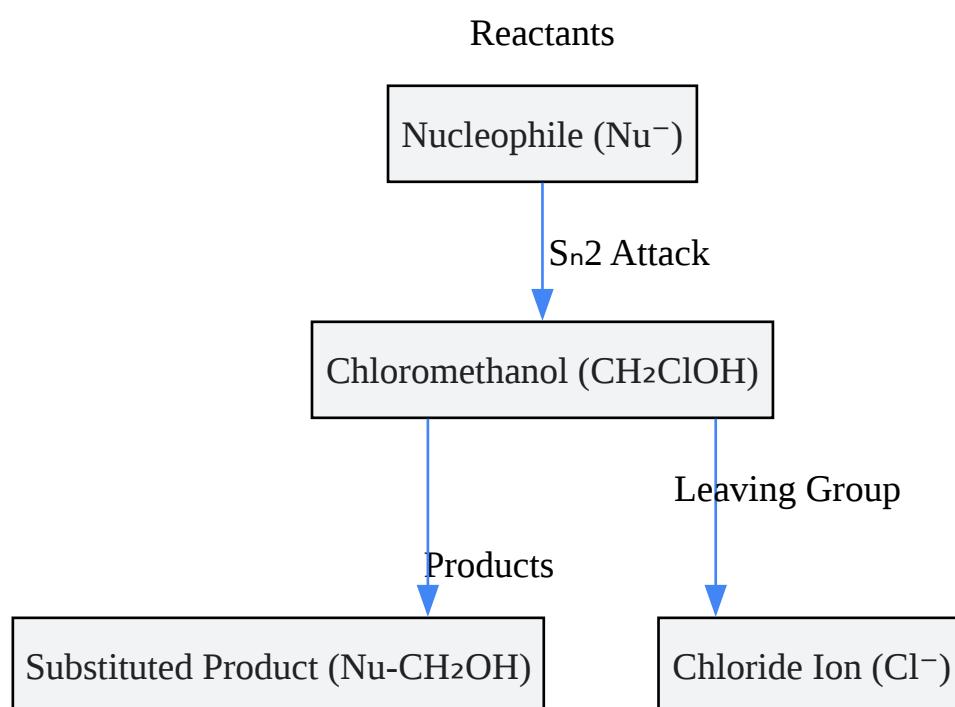


Where Nu⁻ represents a nucleophile such as an amine, carboxylate, or thiolate.

Experimental Protocol: Reaction with an Amine (General)

- **Reaction Setup:** In a round-bottom flask, dissolve the amine in a suitable aprotic solvent.

- **Reagent Addition:** Slowly add the freshly prepared solution of **chloromethanol** to the stirred amine solution at a controlled temperature (e.g., 0 °C to room temperature).
- **Reaction Monitoring:** Monitor the reaction by thin-layer chromatography (TLC) or GC-MS.
- **Work-up:** Upon completion, the reaction mixture can be worked up by washing with water and brine, followed by drying the organic layer and concentrating it under reduced pressure. The product can then be purified by column chromatography.



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Caption: General S_N2 reaction of **chloromethanol**.

Spectroscopic Analysis

No experimental spectra for **chloromethanol** are readily available. The following are predicted spectroscopic characteristics based on its structure and data from analogous compounds.

^1H NMR Spectroscopy (Predicted)

- -CH₂- group: A singlet is expected for the methylene protons. Due to the electronegativity of both the chlorine and oxygen atoms, this peak would likely appear in the range of δ 5.0-5.5 ppm.
- -OH group: A broad singlet is expected for the hydroxyl proton. Its chemical shift would be concentration and solvent-dependent but could be in the range of δ 2.0-4.0 ppm.

¹³C NMR Spectroscopy (Predicted)

- A single peak is expected for the carbon atom. Given the attachment to both an oxygen and a chlorine atom, the chemical shift is predicted to be in the range of δ 80-90 ppm.

Infrared (IR) Spectroscopy (Predicted)

- O-H stretch: A broad absorption band in the region of 3200-3600 cm⁻¹.
- C-H stretch: A sharp absorption band around 2850-3000 cm⁻¹.
- C-O stretch: A strong absorption band in the region of 1000-1260 cm⁻¹.
- C-Cl stretch: An absorption band in the region of 600-800 cm⁻¹.[\[10\]](#)

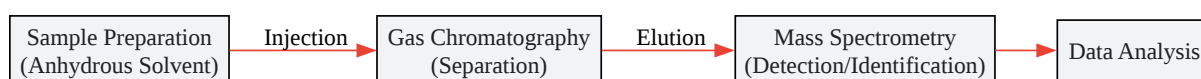
Analytical Methods

Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for the analysis of **chloromethanol**, though its reactivity may pose challenges.

Experimental Protocol: GC-MS Analysis

- Sample Preparation: Due to its instability, samples should be freshly prepared and analyzed promptly. Dilute the sample in a dry, aprotic solvent like dichloromethane or diethyl ether.
- GC Conditions (starting point):
 - Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).
 - Injector Temperature: A lower temperature (e.g., 150-200 °C) is recommended to minimize on-column decomposition.

- Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a suitable final temperature (e.g., 250 °C).
- Carrier Gas: Helium at a constant flow rate.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 30 to 150.



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Caption: Workflow for GC-MS analysis.

Toxicological and Safety Information

Specific toxicological data such as LD₅₀ for **chloromethanol** is not available. However, based on the toxicology of related compounds like 2-chloroethanol and chloromethane, it should be treated as a highly toxic and hazardous substance.^{[11][12][13][14][15][16]}

Known Hazards of Related Compounds:

- 2-Chloroethanol: Fatal if swallowed, in contact with skin, or if inhaled.^[14] Causes severe skin and eye irritation.^[11]
- Chloromethane: Suspected of causing cancer. Causes damage to the central nervous system and visual organs.^[3]

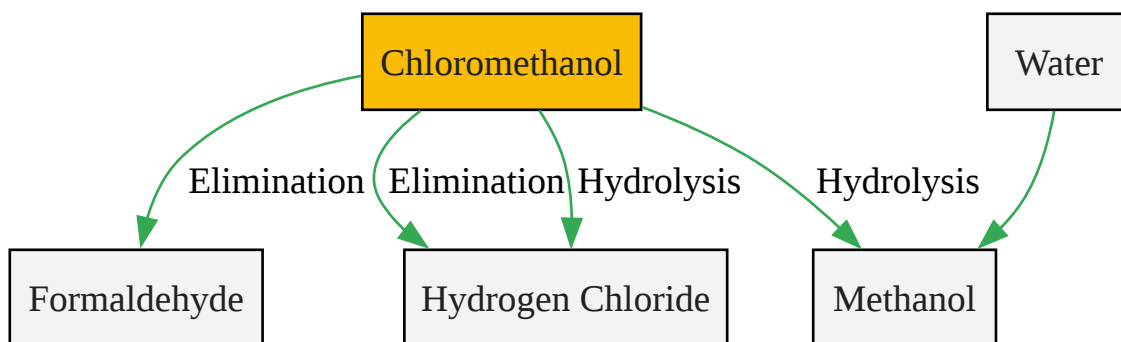
Handling and Storage:

- Handling: Use only in a well-ventilated chemical fume hood.^[17] Wear appropriate personal protective equipment, including chemical-resistant gloves (e.g., butyl rubber), safety goggles, and a lab coat.^{[4][18]}

- Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. [17] Keep containers tightly closed. It is moisture-sensitive and should be stored under an inert atmosphere.[4]
- Decomposition: Thermal decomposition may produce toxic gases such as hydrogen chloride and phosgene.[19]

Decomposition Pathway

Chloromethanol is expected to be unstable and may decompose, particularly in the presence of water or heat. A likely decomposition pathway involves the elimination of HCl to form formaldehyde, or reaction with water to form methanol and HCl.



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Caption: Proposed decomposition pathways.

Conclusion

Chloromethanol is a valuable yet challenging chemical intermediate due to its high reactivity and inherent instability. While direct experimental data is sparse, this guide provides a framework for its synthesis, handling, and analysis based on established chemical principles and data from analogous compounds. Researchers and professionals in drug development should exercise extreme caution and adhere to strict safety protocols when working with this substance. Further research is warranted to fully characterize the properties and reactivity of this versatile C1 building block.

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